(6-Cyanopyridin-3-YL)methyl acetate

Descripción

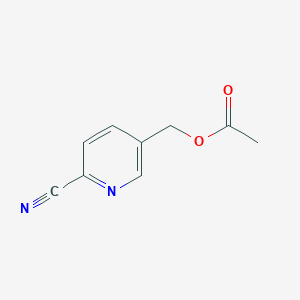

Structure

3D Structure

Propiedades

IUPAC Name |

(6-cyanopyridin-3-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7(12)13-6-8-2-3-9(4-10)11-5-8/h2-3,5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCDSWBUQMQWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563691 | |

| Record name | (6-Cyanopyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-37-0 | |

| Record name | (6-Cyanopyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformational Studies of 6 Cyanopyridin 3 Yl Methyl Acetate and Functional Analogues

Reactivity of the Pyridine (B92270) Nitrogen Atom

The pyridine nitrogen atom in (6-Cyanopyridin-3-YL)methyl acetate (B1210297) and its analogues possesses a lone pair of electrons in an sp2 hybrid orbital, which is not involved in the aromatic system. This localization of electrons imparts basic and nucleophilic character to the nitrogen atom, making it susceptible to a variety of chemical reactions.

Lewis Basicity and Complexation Behavior

The nitrogen atom in the pyridine ring acts as a Lewis base, capable of donating its electron pair to Lewis acids. This property is fundamental to its ability to coordinate with metal ions and form complexes. The basicity of the pyridine nitrogen is, however, influenced by the electronic effects of substituents on the ring. libretexts.orguoanbar.edu.iq The presence of the electron-withdrawing cyano group on the pyridine ring decreases the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted pyridine. libretexts.org This reduced basicity affects its ability to form stable complexes with Lewis acids.

The dipole moment of pyridine is substantial (μ = 2.26 D), with the ring carbons being the positive end of the dipole. libretexts.org This inherent polarization, further accentuated by the cyano group, influences the molecule's interaction with other polar molecules and its complexation behavior.

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen allows for N-oxidation and quaternization reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperbenzoic acid (m-CPBA). arkat-usa.orggoogle.com For instance, 3-cyanopyridine (B1664610) can be oxidized with hydrogen peroxide to yield 3-cyanopyridine N-oxide. wikipedia.org This reaction is a crucial step in the synthesis of various pharmaceutical precursors. google.comwikipedia.org The formation of the N-O bond introduces a positive charge on the nitrogen and a negative charge on the oxygen, altering the reactivity of the pyridine ring.

A study on the oxidation of 3-substituted pyridines showed that m-CPBA provided the highest yield of the corresponding N-oxides compared to other oxidizing agents. arkat-usa.org Another efficient method involves using aqueous H2O2 in the presence of a methyltrioxorhenium (MTO) catalyst. arkat-usa.org

Quaternization: The pyridine nitrogen can react with alkylating agents to form quaternary salts. google.com This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. The resulting quaternized products have a permanent positive charge on the nitrogen atom, which significantly modifies their physical and chemical properties. For example, the quaternization of vinylpyridine polymers with agents like sodium chloroacetate (B1199739) results in water-soluble polymers with various industrial applications. google.com

Chemical Transformations of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to diverse molecular architectures.

Hydrolytic Pathways to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating a nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through an amide intermediate. For example, the hydrolysis of ethanenitrile with hydrochloric acid yields ethanoic acid and ammonium chloride. libretexts.org

Alkaline Hydrolysis: Refluxing a nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

Biocatalytic hydrolysis using enzymes like nitrilases or a combination of nitrile hydratase and amidase offers a highly selective and environmentally friendly alternative to chemical hydrolysis. google.comjournals.co.za These enzymatic methods can selectively convert nitriles to amides or carboxylic acids under mild conditions, avoiding the harsh reagents and potential side reactions associated with traditional chemical methods. journals.co.zanih.gov For instance, the enzyme nitrilase catalyzes the hydrolysis of 3-cyanopyridine to nicotinamide (B372718) (vitamin B3) with high selectivity. wikipedia.org

Nucleophilic Additions and Reductions of the Cyano Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.org

Nucleophilic Additions: Organometallic reagents, such as Grignard and organolithium reagents, add to the nitrile group to form imine anions, which upon aqueous workup, are hydrolyzed to ketones. libretexts.org The addition of a cyanide anion to an aldehyde or ketone results in the formation of a cyanohydrin. libretexts.org

Reductions: The nitrile group can be reduced to a primary amine (R-CH2NH2). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2/Raney Nickel, H2/Pd). openstax.orgresearchgate.net The reduction with LiAlH4 proceeds via nucleophilic addition of hydride ions. openstax.org Catalytic hydrogenation is often preferred for its selectivity, as it can reduce the nitrile group without affecting other functional groups like esters. researchgate.net Electrochemical reduction methods have also been explored as a cost-effective and environmentally friendly alternative for the reduction of cyanopyridines. google.com

Cyclization Reactions Involving the Nitrile Group to Form Fused Heterocycles

The nitrile group is a valuable participant in cyclization reactions, leading to the formation of fused heterocyclic systems, which are prevalent in many biologically active compounds. nih.govresearchgate.netnih.gov

One strategy involves the intramolecular cyclization of substrates containing both a nitrile group and a tethered alkyne. nih.gov Under basic conditions, the alkyne can tautomerize to an allene, which then undergoes a tetradehydro-Diels-Alder reaction with the nitrile to form a new pyridine ring fused to the original heterocycle. nih.gov

The nitrile group can also participate in radical cyclization pathways to construct polycyclic nitrogen-containing frameworks. researchgate.netnih.gov Furthermore, various non-radical cyclization reactions utilize the reactivity of the cyano group to build diverse heterocyclic structures. researchgate.netnih.gov For example, multicomponent reactions involving aldehydes, malononitrile, and a thiophenol can lead to the synthesis of highly substituted pyridines. mdpi.com Additionally, pyridinium (B92312) and quinolinium 1,4-zwitterions have been employed in various cyclization reactions, including (3+3) and (5+1) cycloadditions, to construct fused heterocyclic rings. mdpi.com

Reaction Profiles of the Acetate Ester Moiety

The acetate ester group is a primary site for nucleophilic attack, leading to a variety of important chemical transformations. Its reactivity is enhanced by the electron-withdrawing nature of the 6-cyanopyridin-3-yl substituent, which increases the electrophilicity of the ester's carbonyl carbon.

Hydrolysis and Transesterification Reactions

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction. For (6-Cyanopyridin-3-YL)methyl acetate, this process yields (6-cyanopyridin-3-yl)methanol and acetic acid. This reaction can be catalyzed by acids or, more commonly, by bases.

Table 1: Representative Conditions for Base-Catalyzed Methyl Ester Hydrolysis

| Catalyst/Reagent | Solvent System | Temperature | Notes |

|---|---|---|---|

| Lithium Hydroxide (LiOH) | THF/Methanol/H₂O | Room Temperature - 35°C | A common and effective method for a wide range of substrates. thieme-connect.de |

| Lithium Hydroperoxide (LiOOH) | THF/H₂O | Room Temperature | Used for sensitive substrates where other bases might cause side reactions. thieme-connect.de |

| Potassium Carbonate (K₂CO₃) | Methanol/H₂O | Reflux | A milder base, often requiring heat. |

This table presents generalized conditions and is not based on the specific hydrolysis of this compound.

Transesterification is a related process where the methyl group of the acetate is exchanged with a different alkyl group from an alcohol, typically in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of (6-cyanopyridin-3-yl)methyl ethyl ether and methanol.

Nucleophilic Acyl Substitution Processes

Hydrolysis and transesterification are specific examples of the broader class of nucleophilic acyl substitution reactions. This reaction class involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group. The electron-withdrawing 6-cyanopyridin-3-yl group makes the carbonyl carbon more susceptible to such attacks compared to simple alkyl acetates.

Other important nucleophilic acyl substitution reactions include:

Aminolysis: Reaction with ammonia or primary/secondary amines to form amides. For example, treatment with ammonia would yield (6-cyanopyridin-3-yl)acetamide.

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium compounds (R-Li) typically add twice to esters, first to displace the methoxide and form a ketone intermediate, which then reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after acidic workup.

Transformations at the Methylenic Carbon Adjacent to the Pyridine Ring

The methylene (B1212753) (-CH₂-) group in this compound is a benzylic-like position, activated by the adjacent pyridine ring. This activation makes the hydrogen atoms on this carbon more acidic than those of a simple alkyl chain and susceptible to a range of transformations.

While specific studies on this position in this compound are limited, research on analogous systems, such as picolyl moieties in metal complexes, has shown that this methylene group can be unusually reactive. For instance, the methylene group adjacent to a pyridine-2-carboxamido moiety in certain iron(III) and cobalt(III) complexes is readily oxidized to a carbonyl group by exposure to dioxygen. nih.gov This suggests that the methylenic carbon in this compound could potentially be oxidized to a ketone under appropriate conditions, yielding the corresponding acyl derivative.

Furthermore, this position is a potential site for substitution reactions. Halogenation, for example, could be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation, replacing a hydrogen with a bromine atom. This transformation would create a valuable intermediate for further nucleophilic substitutions at this carbon.

Interplay of Functional Groups and Remote Substituent Effects

The reactivity of this compound cannot be understood by analyzing each functional group in isolation. The electronic properties of the 6-cyano-substituted pyridine ring exert a profound influence on the distal acetate and methylene functionalities.

The pyridine ring itself is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This inherent electron deficiency is significantly amplified by the presence of the strong electron-withdrawing cyano (-CN) group at the 6-position. The combined effect deactivates the ring towards electrophilic aromatic substitution but strongly activates it towards nucleophilic attack. uoanbar.edu.iq

This strong remote electron-withdrawing effect has several consequences for the molecule's reactivity:

Increased Ester Electrophilicity: As mentioned, the electron pull from the ring makes the carbonyl carbon of the acetate group more electron-poor and thus more reactive towards nucleophiles. This facilitates hydrolysis, transesterification, and other nucleophilic acyl substitutions. rsc.org

Increased Methylene Acidity: The electron-withdrawing nature of the ring can stabilize a negative charge on the adjacent methylenic carbon. This increases the acidity of the methylene protons, making them more susceptible to deprotonation by a strong base, which could facilitate condensation or alkylation reactions at this position.

Reactivity of the Cyano Group: The cyano group itself is a reactive site. It can undergo hydrolysis to an amide (6-carbamoylpyridin-3-yl)methyl acetate) and subsequently to a carboxylic acid ((6-carboxypyridin-3-yl)methyl acetate) under acidic or basic conditions, often requiring heat. researchgate.net Studies on 3-cyanopyridine show that it can be hydrolyzed selectively to either the amide or the acid depending on the reaction conditions. researchgate.netgoogle.com The cyano group can also participate in other reactions, such as cycloadditions. nih.gov Any reaction plan for this compound must consider the potential for competing reactions at the cyano group.

Spectroscopic and Structural Characterization of 6 Cyanopyridin 3 Yl Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, and the methyl (-CH₃) protons of the acetate group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyridine ring.

¹³C NMR: A carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments in the molecule, including the carbon of the cyano group, the carbons of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the methyl and methylene groups.

Currently, specific, experimentally determined ¹H and ¹³C NMR data for (6-Cyanopyridin-3-YL)methyl acetate are not available in published literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for:

The C≡N (cyano) stretching vibration.

The C=O (carbonyl) stretching vibration of the ester group.

The C-O stretching vibrations of the ester group.

The C-H stretching and bending vibrations of the aromatic ring and the aliphatic chain.

While the expected regions for these absorptions can be predicted based on data for similar compounds, a specific, experimentally recorded IR spectrum for this compound is not documented in readily accessible sources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. An electron ionization mass spectrum (EI-MS) of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetate group or other characteristic cleavages that could help to confirm the structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula. A safety data sheet for the compound confirms its molecular weight is 176.17 g/mol . nih.gov

Advanced Diffraction Techniques for Solid-State Structural Elucidation

For crystalline solids, X-ray diffraction techniques, such as single-crystal X-ray crystallography, can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This analysis would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. There is currently no published crystal structure data for this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating compounds from a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis and purification of polar organic compounds. For this compound, a reversed-phase HPLC method would likely be developed to assess its purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography could also be employed for purity analysis.

Specific retention times and the conditions for the chromatographic separation of this compound have not been detailed in available scientific literature.

Computational and Theoretical Investigations on 6 Cyanopyridin 3 Yl Methyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimized molecular geometry of organic molecules. For cyanopyridine derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric properties.

In studies of related pyridine (B92270) derivatives, DFT calculations have been successfully employed to determine their molecular geometries and electronic properties. nih.gov For instance, computational modeling of pyridine variants of benzoyl-phenoxy-acetamide has shown that the introduction of a pyridine moiety can significantly influence the molecule's chemo-pharmacological properties. nih.gov The optimized geometry of such compounds is crucial for understanding their interaction with biological targets. nih.gov

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also key parameters obtained from quantum chemical calculations. The molecular electrostatic potential (MEP) surface, for example, can be calculated to identify the electron-rich and electron-poor regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyridine Derivative (Data for an analogous compound)

| Parameter | Value |

|---|---|

| Bond Length (C-C) in Pyridine Ring | ~1.39 Å |

| Bond Length (C-N) in Pyridine Ring | ~1.34 Å |

| Bond Length (C≡N) | ~1.15 Å |

| Bond Angle (C-C-C) in Pyridine Ring | ~120° |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For the synthesis of (6-Cyanopyridin-3-YL)methyl acetate (B1210297), which could be formed through the esterification of (6-cyanopyridin-3-yl)methanol with an acetylating agent, computational modeling could provide valuable insights.

For instance, in the synthesis of other substituted pyridines, computational studies have been used to understand the reaction mechanism. A plausible mechanism for a one-pot, four-component reaction to produce cyanopyridinone derivatives was proposed based on computational analysis. acs.org This involved identifying the most reactive sites and the sequence of bond-forming and bond-breaking steps. acs.org Similarly, the mechanism of the Fischer esterification, a common method for synthesizing esters, can be modeled to understand the role of the acid catalyst and the energetics of the tetrahedral intermediate. youtube.com

In the context of (6-Cyanopyridin-3-YL)methyl acetate, computational modeling could be used to investigate different synthetic routes, such as the direct esterification or a coupling reaction, to determine the most efficient and selective method.

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation and its ability to form intermolecular interactions. Conformational analysis of this compound would involve identifying the most stable conformers by calculating the relative energies of different rotational isomers (rotamers) around the single bonds.

Furthermore, computational methods can predict and characterize intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the crystal packing of the molecule in the solid state and its interactions with solvents or biological receptors. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. For this compound, theoretical calculations can provide valuable information for its characterization.

Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectra of molecules, helping to understand their electronic transitions. scilit.com For cyanopyridine derivatives, the effect of substituents on the maximum absorption wavelengths has been evaluated using such methods. scilit.com

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For example, the characteristic stretching frequency of the nitrile (C≡N) group and the carbonyl (C=O) group in this compound could be predicted. In studies of cyanopyridinone derivatives, IR spectra showed characteristic absorption bands for the nitrile and carbonyl groups which were consistent with their structures. acs.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. scilit.com These predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. For various cyanopyridine derivatives, theoretical ¹H NMR spectra have been shown to match well with experimental measurements. scilit.com

Table 2: Predicted Spectroscopic Data for a Cyanopyridine Derivative (Data for an analogous compound)

| Spectroscopic Technique | Predicted Parameter | Typical Value Range |

|---|---|---|

| IR Spectroscopy | C≡N stretching frequency | 2220-2240 cm⁻¹ |

| IR Spectroscopy | C=O stretching frequency | 1735-1750 cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical shift of pyridine protons | 7.0-9.0 ppm |

| ¹³C NMR Spectroscopy | Chemical shift of nitrile carbon | 115-120 ppm |

Note: The data in this table is representative of typical values for cyanopyridine and acetate-containing compounds based on general chemical principles and data from related structures, as specific predicted data for this compound is not available in the cited literature.

Role of 6 Cyanopyridin 3 Yl Methyl Acetate As a Synthetic Intermediate

Precursor in the Synthesis of Carboxylic Acids, Aldehydes, and Ketones

The two primary reactive sites in (6-Cyanopyridin-3-YL)methyl acetate (B1210297), the cyano group and the methyl ester, can be selectively or concurrently transformed to yield carboxylic acids, aldehydes, and ketones.

The hydrolysis of the ester functionality under acidic or basic conditions provides a straightforward route to the corresponding carboxylic acid, (6-cyanopyridin-3-yl)acetic acid. This transformation is a fundamental reaction in organic synthesis. researcher.lifehanrimwon.com The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. hanrimwon.com

Conversely, the cyano group can also be hydrolyzed, typically under more vigorous acidic or basic conditions, to yield a carboxylic acid. This allows for the selective synthesis of either mono- or di-carboxylic acid derivatives from the starting material.

Reduction of the ester group in (6-Cyanopyridin-3-YL)methyl acetate can lead to the formation of the corresponding primary alcohol, (6-cyanopyridin-3-yl)ethanol. youtube.comyoutube.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. youtube.comlibretexts.org Subsequent controlled oxidation of this primary alcohol would then yield the desired aldehyde, (6-cyanopyridin-3-yl)acetaldehyde. Alternatively, the ester can be directly reduced to the aldehyde using specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org

The synthesis of ketones from this compound can be envisioned through the reaction of the ester with organometallic reagents, such as Grignard reagents or organolithium compounds. This reaction proceeds through a tetrahedral intermediate, which upon workup can yield a ketone. Careful control of reaction conditions is necessary to prevent a second addition of the organometallic reagent, which would lead to a tertiary alcohol.

Building Block for Oligopyridines and Polyheterocyclic Systems

The pyridine (B92270) ring of this compound serves as a fundamental unit that can be incorporated into larger, more complex molecular architectures such as oligopyridines and polyheterocyclic systems.

Oligopyridines, which are molecules containing multiple pyridine units linked together, have attracted significant interest due to their applications in materials science and as ligands for metal complexes. acs.orgnih.gov Synthetic strategies towards oligopyridines often involve cross-coupling reactions, such as the Suzuki or Stille coupling, where a halogenated pyridine derivative is coupled with a pyridine-boronic acid or -stannane derivative. While this compound itself is not primed for direct coupling, it can be chemically modified to introduce the necessary functional groups, such as a halogen atom, on the pyridine ring.

The cyanopyridine moiety is a well-established precursor for the construction of various fused heterocyclic systems. researchgate.netgoogleapis.comzenodo.org For instance, the cyano group can participate in cyclization reactions with suitable reagents to form new rings. One common strategy involves the reaction of a 2-aminocyanopyridine derivative with various reagents to construct fused pyrimidine, pyridopyrimidine, or other polyheterocyclic systems. researchgate.net While this compound is not a 2-aminocyanopyridine, the cyano group can be transformed into an amino group, or the existing structure can be elaborated to incorporate a reactive site adjacent to the cyano group, thereby enabling its use in the synthesis of such complex systems.

Intermediate in the Formation of Complex Organic Molecules

The versatile reactivity of this compound makes it a valuable intermediate in multi-step syntheses of complex organic molecules, including pharmaceuticals and biologically active compounds. lifechemicals.com Cyanopyridine derivatives are known to be important intermediates in the synthesis of a variety of heterocyclic compounds. scielo.br

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. scielo.brnih.gov Cyanopyridine derivatives are often key components in MCRs. For example, the synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through a one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. scielo.brnih.govresearchgate.net While this compound would not directly participate in this specific MCR as a starting material, its structural motifs can be found in the products of such reactions, or it can be used to synthesize precursors for MCRs.

The combination of the cyano and ester functionalities in this compound allows for sequential or orthogonal chemical modifications. For instance, the ester could be hydrolyzed to the carboxylic acid, which is then coupled with an amine to form an amide, followed by a reaction involving the cyano group to build a more complex heterocyclic scaffold.

Scaffold for Further Chemical Derivatization

The core structure of this compound can serve as a scaffold upon which further chemical complexity can be built. nih.govijpsr.com Both the pyridine ring and the side chain offer opportunities for derivatization.

The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions, although the electron-withdrawing nature of the cyano group will influence the regioselectivity of these reactions. For instance, electrophilic aromatic substitution would likely be directed to positions meta to the cyano group. Nucleophilic aromatic substitution could also be possible under certain conditions, particularly if a leaving group is present on the ring.

The methyl acetate side chain provides a handle for a wide range of chemical transformations. As previously mentioned, it can be converted to a carboxylic acid, an alcohol, an aldehyde, or a ketone. The carboxylic acid can be further derivatized to form amides, esters, or acid chlorides. The alcohol can be converted to ethers, esters, or halides. The methylene (B1212753) group adjacent to the pyridine ring is also potentially reactive and could be a site for functionalization.

This ability to serve as a modifiable scaffold makes this compound a potentially useful starting material for the generation of libraries of related compounds for applications such as drug discovery and materials science.

Emerging Research Directions and Future Perspectives in 6 Cyanopyridin 3 Yl Methyl Acetate Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. In the context of (6-Cyanopyridin-3-YL)methyl acetate (B1210297) and related pyridine (B92270) derivatives, researchers are actively exploring more sustainable and eco-friendly synthetic methods. nih.gov

Recent advancements have highlighted the use of green protocols such as multicomponent one-pot reactions, the application of environmentally friendly catalysts and solvents, and the adoption of solvent-free, ultrasonic, and microwave-assisted synthesis techniques. nih.gov These approaches offer significant advantages over traditional methods, often leading to higher yields, shorter reaction times, and a reduction in hazardous byproducts. nih.govacs.org For instance, the use of glycerol (B35011) as a biodegradable and reusable solvent has been successfully demonstrated in the one-pot, three-component synthesis of certain pyridine derivatives, offering an excellent and environmentally friendly alternative to conventional organic solvents. researchgate.net The development of such green methodologies is crucial for the sustainable production of valuable chemical intermediates like (6-Cyanopyridin-3-YL)methyl acetate.

Catalytic Innovations for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity. researchgate.net The synthesis of this compound and its analogs is an area ripe for catalytic innovation. Researchers are exploring a diverse range of catalytic systems to improve existing synthetic routes and to develop novel transformations.

Key areas of catalytic innovation include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites and metal oxides, offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. nih.gov For example, activated fly ash has been reported as an efficient and reusable catalyst for the synthesis of certain pyridine derivatives. bhu.ac.in

Homogeneous Catalysis: Transition metal catalysis, particularly with palladium and copper, remains a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds in pyridine synthesis. mdpi.com Innovations in ligand design are leading to catalysts with enhanced activity and selectivity.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Chiral 4-aryl-pyridine-N-oxides have been designed as effective nucleophilic catalysts in asymmetric synthesis. acs.org

Electrocatalysis: Paired electrolysis has emerged as a novel method for decarboxylative cyanation, utilizing 4-cyanopyridine (B195900) as a versatile nitrile source under catalyst-free conditions. nih.govacs.org

Photocatalysis: Light-mediated reactions are gaining traction for their ability to promote unique transformations under mild conditions.

These catalytic advancements are not only improving the efficiency of known reactions but are also enabling the discovery of new synthetic pathways, including the regioselective C-H functionalization of pyridines. researchgate.net The oxidative cyanation of pyridines, for instance, can be achieved through various catalytic strategies, including the use of electrophilic cyanide equivalents and transition metal catalysts. youtube.com

Exploration of Novel Reactivity Patterns and Rearrangements

A deeper understanding of the intrinsic reactivity of this compound is essential for its strategic application in synthesis. The presence of multiple functional groups—the cyano group, the ester, and the pyridine ring—provides a rich platform for exploring novel chemical transformations.

Recent studies have uncovered interesting rearrangement reactions in related 3-oxoalkanenitriles, leading to the formation of 2-dialkylaminopyridines. nih.gov Such discoveries highlight the potential for unexpected yet synthetically valuable transformations. The cyano group can participate in a variety of reactions, including hydrolysis, reduction, and cycloadditions. The ester moiety can be readily transformed into other functional groups, such as amides or alcohols. The pyridine ring itself can undergo functionalization at various positions, with its reactivity influenced by the substituents present.

Future research in this area will likely focus on:

Unraveling the mechanisms of newly discovered reactions.

Exploring the selective activation of different functional groups within the molecule.

Developing tandem reaction sequences that build molecular complexity in a single pot.

Strategic Design for Advanced Synthetic Applications

The ultimate goal of studying the chemistry of this compound is to leverage its properties for the efficient synthesis of complex and valuable molecules. Its structure makes it an attractive building block for the preparation of pharmaceuticals, agrochemicals, and materials.

The cyanopyridine moiety is a key pharmacophore in a number of biologically active compounds. nih.gov For example, 3-cyanopyridine (B1664610) derivatives have shown promising anticancer activity. nih.gov The strategic incorporation of the this compound unit can, therefore, be a key step in the synthesis of novel therapeutic agents.

The development of robust and scalable synthetic routes to this compound and its derivatives is crucial for their application in large-scale synthesis. google.com This includes the optimization of reaction conditions and the development of efficient purification methods. The synthesis of related compounds, such as methyl 2-(6-aminopyridin-3-yl)acetate, has been reported, providing access to further derivatization. chemicalbook.com

Future efforts will likely concentrate on:

The design and synthesis of new libraries of compounds based on the this compound scaffold for biological screening.

The application of this building block in the total synthesis of natural products and other complex target molecules.

The development of novel materials with tailored electronic or optical properties based on polymers incorporating this pyridine unit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.